molecular formula C16H18N4O2 B6432157 N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine CAS No. 2194846-27-8

N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine

Cat. No.: B6432157
CAS No.: 2194846-27-8
M. Wt: 298.34 g/mol
InChI Key: CEDBJKZMKODLGL-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is a complex organic compound that features both azetidine and pyrazine moieties. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity. Pyrazines, on the other hand, are six-membered nitrogen-containing aromatic heterocycles that are often found in biologically active molecules. The combination of these two moieties in a single compound makes this compound an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . . The reaction conditions often require the use of palladium catalysts and boronic acids to achieve the desired coupling.

Industrial production methods for such complex molecules are less commonly detailed in the literature, but they generally involve scaling up the laboratory synthesis procedures while optimizing for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.

    Biology: The compound’s unique structure makes it a candidate for biological activity screening, potentially leading to the discovery of new drugs.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, particularly in the treatment of diseases where nitrogen-containing heterocycles are known to be effective.

    Industry: It can be used in the development of new materials, such as polymers, where the azetidine ring’s strain can impart unique mechanical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is not well-documented, but it likely involves interactions with various molecular targets due to its heterocyclic nature. The azetidine ring’s strain could facilitate binding to enzymes or receptors, while the pyrazine moiety might interact with nucleic acids or proteins. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar compounds include other azetidine and pyrazine derivatives. For example:

    Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.

    Pyrazinamide: An anti-tuberculosis drug that features a pyrazine ring.

N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is unique due to the combination of both azetidine and pyrazine moieties, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(4-ethoxyphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-2-22-14-5-3-12(4-6-14)16(21)20-10-13(11-20)19-15-9-17-7-8-18-15/h3-9,13H,2,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDBJKZMKODLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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